Home > Products > Screening Compounds P47836 > 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one
4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one -

4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one

Catalog Number: EVT-11891276
CAS Number:
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is notable for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers. The compound's structural features contribute to its potential therapeutic applications in oncology and other fields.

Source

This compound can be synthesized through various organic chemistry methods, and it has been the subject of research aimed at understanding its biological properties and potential applications in drug development. The synthesis typically involves multi-step reactions that create the desired heterocyclic structure.

Classification

4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are recognized for their diverse pharmacological activities, including anti-cancer properties.

Synthesis Analysis

Methods

The synthesis of 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one often involves several key steps:

  1. Formation of pyrrole and pyridine rings: Initial reactions typically involve the cyclization of appropriate precursors under controlled conditions.
  2. Functionalization: Subsequent steps may include N-alkylation or acylation to introduce functional groups that enhance biological activity.
  3. Purification: The final product is usually purified through techniques such as column chromatography.

Technical Details

The synthesis routes may vary but often utilize reagents like methyl malonyl chloride and various alkyl halides. Reaction conditions are optimized for yield and purity, often requiring inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one features a fused bicyclic system with a hydroxyl group at the 4-position and a carbonyl group at the 6-position. This unique arrangement contributes to its reactivity and biological interactions.

Data

Key structural data includes:

  • Molecular formula: C8_8H7_7N3_3O
  • Molecular weight: Approximately 163.16 g/mol
  • Key functional groups: Hydroxyl (-OH), carbonyl (C=O).
Chemical Reactions Analysis

Reactions

4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one can undergo several chemical transformations:

  1. Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
  2. Reduction: The carbonyl group can be reduced to an alcohol.
  3. Substitution: The hydroxyl group can be replaced with other nucleophiles under suitable conditions.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve various electrophiles or nucleophiles depending on the desired product.

Mechanism of Action

Process

The primary mechanism of action for 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one involves its interaction with fibroblast growth factor receptors (FGFRs). Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways that regulate cell proliferation and survival.

Data

Research indicates that this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50_{50} values in the nanomolar range. This suggests strong potential as a therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one is typically a solid at room temperature with moderate solubility in polar solvents like water and alcohols due to the presence of hydroxyl groups.

Chemical Properties

The compound's reactivity is influenced by its functional groups:

  • Hydroxyl group contributes to hydrogen bonding.
  • Carbonyl group enhances electrophilic character.

Relevant analyses include:

  • Melting point determination
  • Solubility tests in various solvents
  • Spectroscopic analysis (NMR, IR) for structural confirmation.
Applications

Scientific Uses

4-Hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one has several notable applications:

  1. Pharmaceutical Research: Investigated as a lead compound for developing FGFR inhibitors in cancer therapy.
  2. Biological Studies: Used to explore mechanisms of cell signaling related to cancer proliferation.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds.
Introduction to the Pyrrolopyridine Scaffold

Nomenclature and Structural Taxonomy of Fused Bicyclic Heterocycles

Pyrrolopyridines represent a class of nitrogen-dense fused bicyclic heterocycles characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring. The compound 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one belongs to the pyrrolo[2,3-b]pyridine isomer subgroup, where the fusion occurs between the pyrrole’s C2–C3 bond and the pyridine’s C3–C4 bond (denoted as [b]-fusion). This specific connectivity creates a unique electron distribution that influences both reactivity and bioactivity [1] [6].

Systematic naming follows IUPAC conventions:

  • Core: Pyrrolo[2,3-b]pyridine (7-azaindole)
  • Substituents:
  • Hydroxy group at position 4
  • Ketone at position 6 (lactam tautomer)
  • Explicit hydrogens at N1, C6, and C7 (indicating saturation)

The structural taxonomy distinguishes six possible pyrrolopyridine isomers based on ring fusion patterns (pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, etc.), each conferring distinct electronic properties. The [2,3-b] fusion in this compound enables extended π-conjugation and amphoteric character (acting as both H-bond donor and acceptor). Key molecular features include [1] [8]:

  • Lactam-Ketone Tautomerism: Equilibrium between 6-keto (lactam) and 6-hydroxy (lactim) forms, affecting solubility and target binding.
  • Hydrogen-Bonding Motifs: N1-H and C6=O form complementary pairs for biomolecular recognition.
  • Planarity: Near-perfect planarity facilitates intercalation or π-stacking in enzyme binding sites.

Table 1: Structural Characteristics of Pyrrolopyridine Isomers

IsomerFusion PointsDipole Moment (D)pKa (Conjugate Acid)
Pyrrolo[2,3-b]pyridinePyrrole C2-C3 : Pyridine C3-C44.23.8 (N1)
Pyrrolo[3,2-c]pyridinePyrrole C2-C3 : Pyridine C4-C53.84.5 (N1)
Pyrrolo[3,4-c]pyridinePyrrole C3-C4 : Pyridine C4-C55.12.9 (N2)

Biological Significance of Pyrrolo[2,3-b]pyridine Core in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine scaffold serves as a privileged structure in drug design due to its bioisosteric mimicry of purine nucleobases. This enables competitive inhibition of ATP-binding sites in kinases and other nucleotide-dependent enzymes [7]. Specific pharmacological advantages include:

  • Kinase Inhibition: The bicyclic core forms dual hydrogen bonds with kinase "hinge regions" (e.g., FGFR1, MET). Derivatives like 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one exploit this via lactam-carbonyl interactions with backbone NH groups of catalytic residues. In FGFR inhibitors, such compounds achieve IC50 values of <10 nM by occupying hydrophobic pockets adjacent to the ATP cleft [7].

  • Phosphodiesterase (PDE) Modulation: The 4-hydroxy group enhances binding to PDE4B’s catalytic domain, reducing TNF-α and IL-23 in inflammatory models. Structural studies show bidentate coordination with Mg²⁺ ions in the active site [1].

  • Antiviral/Anticancer Activity: Natural derivatives (e.g., mappicine, variolin B) containing this scaffold inhibit topoisomerase I and viral polymerases. Synthetic analogs demonstrate sub-micromolar activity against breast cancer (4T1) and gastric carcinoma (GTL-16) cell lines via apoptosis induction [6] [7].

Table 2: Structure-Activity Relationships (SAR) of Key Derivatives

Substituent PositionModificationBiological Impact
C4-OH vs. -H↑ PDE4B affinity (5-fold) due to metal coordination
C6Ketone vs. methyleneEssential for kinase hinge binding; loss ablates activity
N1Alkylation↓ Solubility; may enhance CNS penetration
C3/C5Aryl groups↑ Antiproliferative effects via hydrophobic extension

Historical Evolution of Pyrrolopyridine Derivatives in Pharmacological Research

The therapeutic exploration of pyrrolopyridines evolved through three distinct phases:

  • Phase 1: Natural Product Isolation (1950s–1970s)Bioactive pyrrolo[2,3-b]pyridines were first identified in alkaloids from Camptotheca acuminata (camptothecin, topoisomerase inhibitor) and Kirkpatrickia variolosa (variolin B, antiviral). These compounds established the scaffold’s capacity for nucleic acid enzyme interference but suffered from poor solubility and toxicity [6].

  • Phase 2: Synthetic Methodology Development (1980s–2000s)Key advances enabled scalable production:

  • Condensation Routes: 2-Amino-1,5-diphenylpyrroles + ethyl cyanoacetate/malononitrile under acid catalysis yielded C4-acetic acid derivatives [1].
  • Cross-Coupling: Pd-catalyzed Suzuki-Miyaura reactions allowed C3/C5 functionalization (e.g., aryl, vinyl groups) [3].
  • Madelung Cyclization: Intramolecular condensation of o-aminopyridines with esters formed the bicyclic core at >200°C [5].These methods facilitated library synthesis for early SAR studies.

  • Phase 3: Rational Drug Design (2010s–Present)Structure-based optimization produced clinical candidates:

  • FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridines with C3-aryl groups (e.g., compound 4h) inhibited FGFR1–3 at IC50 7–25 nM, suppressing 4T1 tumor growth in vivo [7].
  • Antidiabetic Agents: 4-Alkoxypyrrolo[3,4-c]pyridine-1,3-diones stimulated glucose uptake via GPR119 agonism (EC50 = 16 nM) [6].
  • Kinase-Targeted Therapies: Vemurafenib (BRAF inhibitor) and pexidartinib (CSF1R inhibitor) validated the scaffold’s clinical utility [6].

The historical trajectory demonstrates a shift from serendipitous discovery to target-driven engineering, positioning 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one as a versatile pharmacophore for enzyme modulation. Ongoing research focuses on exploiting its tautomeric flexibility and hydrogen-bonding capacity for allosteric inhibitors and protein degraders [3] [7].

Properties

Product Name

4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one

IUPAC Name

4-hydroxy-1,7-dihydropyrrolo[2,3-b]pyridin-6-one

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c10-5-3-6(11)9-7-4(5)1-2-8-7/h1-3H,(H3,8,9,10,11)

InChI Key

WVKIKRMUOXKCDC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.